2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
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Overview
Description
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is a complex organic compound with the molecular formula C14H17N3OS It is characterized by the presence of a methoxy group, a pyrrolidine ring, and a thiazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can yield the thiazole ring, which is then further functionalized to introduce the pyrrolidine and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)benzene: Similar structure but lacks the aniline moiety.
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
2-Methoxy-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy, pyrrolidine, and thiazole rings allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-methoxy-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H17N3OS/c1-18-13-5-4-10(8-11(13)15)12-9-19-14(16-12)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7,15H2,1H3 |
InChI Key |
VIPRYVYECHLHTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCC3)N |
Origin of Product |
United States |
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